1-Cycloheptyl-4-(furan-2-ylmethyl)piperazine;oxalic acid
Overview
Description
1-Cycloheptyl-4-(furan-2-ylmethyl)piperazine;oxalic acid is a compound that combines a piperazine ring with a furan moiety and an oxalic acid component
Preparation Methods
The synthesis of 1-Cycloheptyl-4-(furan-2-ylmethyl)piperazine typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, or the ring opening of aziridines under the action of N-nucleophiles . Industrial production methods may involve the use of parallel solid-phase synthesis or photocatalytic synthesis .
Chemical Reactions Analysis
1-Cycloheptyl-4-(furan-2-ylmethyl)piperazine undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives.
Hydrolysis: This reaction is influenced by the pH and the presence of water.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-Cycloheptyl-4-(furan-2-ylmethyl)piperazine has several scientific research applications:
Medicinal Chemistry: It is used in the design of new drugs and drug delivery devices, particularly as boron-carriers suitable for neutron capture therapy.
Organic Synthesis: The compound serves as a building block for the synthesis of various heterocyclic compounds.
Antibacterial Activity: Furan derivatives, including this compound, exhibit significant antibacterial properties and are used in the development of new antimicrobial agents.
Mechanism of Action
The mechanism of action of 1-Cycloheptyl-4-(furan-2-ylmethyl)piperazine involves its interaction with specific molecular targets and pathways. For instance, furan-containing compounds exhibit a wide range of biological activities, including antibacterial, antifungal, and antiviral properties . The exact molecular targets and pathways depend on the specific application and the biological system involved.
Comparison with Similar Compounds
1-Cycloheptyl-4-(furan-2-ylmethyl)piperazine can be compared with other similar compounds, such as:
These compounds share similar structural features but may differ in their chemical reactivity, biological activity, and applications
Properties
IUPAC Name |
1-cycloheptyl-4-(furan-2-ylmethyl)piperazine;oxalic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O.C2H2O4/c1-2-4-7-15(6-3-1)18-11-9-17(10-12-18)14-16-8-5-13-19-16;3-1(4)2(5)6/h5,8,13,15H,1-4,6-7,9-12,14H2;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIPBSYLFODMXIR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)N2CCN(CC2)CC3=CC=CO3.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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